molecular formula C27H20ClFN4O2 B2451968 N-[(2-chlorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921876-77-9

N-[(2-chlorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2451968
CAS No.: 921876-77-9
M. Wt: 486.93
InChI Key: OKYPQHCJEUNSTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-chlorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core substituted with various functional groups such as chlorobenzyl, fluorobenzyl, and phenyl groups

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20ClFN4O2/c28-24-9-5-4-6-19(24)14-30-26(34)22-16-32(15-18-10-12-20(29)13-11-18)17-23-25(22)31-33(27(23)35)21-7-2-1-3-8-21/h1-13,16-17H,14-15H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYPQHCJEUNSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CN(C=C(C3=N2)C(=O)NCC4=CC=CC=C4Cl)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Pyrazolo[4,3-c]Pyridine Core

The pyrazolo[4,3-c]pyridine scaffold serves as the foundational structure for this compound. A proven method involves the condensation of dienamine intermediates with sulfonamide-containing amines. For instance, pyrazolo[4,3-c]pyridines 1a–f were synthesized by refluxing dienamine 2 (derived from dimethyl acetonedicarboxylate) with amines in methanol, yielding products in 72–88%. This reaction’s efficiency is attributed to the electron-deficient nature of the dienamine, facilitating nucleophilic attack by amines (Scheme 1).

Scheme 1: Synthesis of pyrazolo[4,3-c]pyridines via dienamine condensation.

Dienamine 2 + Amines → Pyrazolo[4,3-c]pyridines (1a–f)  
Conditions: MeOH, reflux, 1 h  

Alternative routes include the use of bifunctional intermediates. For example, pyrazolopyridine derivatives were prepared by reacting 2-(2,4-dinitrophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one with p-methoxybenzaldehyde and malononitrile in the presence of ammonium acetate. This method highlights the versatility of pyrazolone precursors in forming fused pyridine systems.

Introduction of Substituents at Position 5: 4-Fluorophenylmethyl Group

The 4-fluorophenylmethyl substituent at position 5 is introduced via alkylation or Suzuki coupling. A relevant precedent involves the synthesis of 5-(4-fluorophenyl)-3-methyl-1H-pyrazole through the reaction of 1-(4-chlorophenyl)-butane-1,3-dione with hydrazine hydrate in ethanol at 60°C for 2 h, achieving a 62% yield. Adapting this approach, the 4-fluorophenylmethyl group can be installed using a Friedel-Crafts alkylation or nucleophilic substitution on a pre-functionalized pyrazolo[4,3-c]pyridine intermediate.

Table 1: Reaction Conditions for Introducing 4-Fluorophenylmethyl Group

Step Reagent/Conditions Yield
Alkylation 4-Fluorobenzyl bromide, K₂CO₃, DMF, 80°C 75–85%
Suzuki Coupling 4-Fluorophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O 70–78%

Functionalization at Position 2: Phenyl Group Installation

The phenyl group at position 2 is typically introduced early in the synthesis. In pyrazolo[4,3-c]pyridines, this is achieved by starting with phenyl-substituted diketones or via cross-coupling reactions. For example, ethyl acetoacetate and phenylhydrazine were condensed under acidic conditions to form pyrazolone intermediates, which were subsequently cyclized. This method ensures regioselective incorporation of the phenyl group.

Carboxamide Formation at Position 7

The carboxamide group at position 7 is introduced through a two-step process: esterification followed by amidation. A patent describes the synthesis of pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester using sodium nitrite under acidic conditions. The ester intermediate is then treated with (2-chlorophenyl)methylamine in the presence of a coupling agent such as HATU or EDCI, yielding the carboxamide.

Scheme 2: Amidation of Pyrazolo[4,3-c]Pyridine-7-Carboxylate

Pyrazolo[4,3-c]pyridine-7-carboxylate + (2-Chlorophenyl)methylamine → Target Carboxamide  
Conditions: EDCI, HOBt, DMF, rt, 12 h  

Optimization and Challenges

Key challenges include minimizing side reactions during cyclization and ensuring regioselectivity in alkylation steps. The use of DMAP and DCC in acylations improves yields by activating carboxyl groups. Additionally, crystal packing analyses of analogous compounds reveal that steric effects from substituents (e.g., dichlorophenyl groups) influence reaction pathways, necessitating precise temperature control.

Chemical Reactions Analysis

N-[(2-chlorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, and they can include various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as a bioactive molecule with applications in studying biological pathways and interactions.

    Medicine: Research has indicated its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but they often include inhibition or activation of enzymatic activity, receptor binding, and signal transduction.

Comparison with Similar Compounds

N-[(2-chlorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can be compared with other pyrazolopyridine derivatives, such as:

  • N-(2-chlorobenzyl)-5-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
  • N-(2-chlorobenzyl)-5-(4-ethylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

These compounds share a similar core structure but differ in the substituents attached to the pyrazolopyridine ring. The uniqueness of this compound lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activity.

Biological Activity

N-[(2-chlorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic compound that belongs to the class of pyrazolopyridines. Its unique structure incorporates various functional groups that contribute to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings, including case studies and data tables.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C25H21ClFN5OS\text{C}_{25}\text{H}_{21}\text{ClF}\text{N}_{5}\text{O}\text{S}

This structure includes:

  • A pyrazolo[4,3-c]pyridine core.
  • Substituents such as chlorophenyl and fluorophenyl groups.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antitumor , antiviral , and antibacterial properties.

Antitumor Activity

Research has shown that derivatives of pyrazolo[4,3-c]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that similar compounds demonstrated IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines respectively . This suggests a promising potential for this compound in cancer treatment.

Antiviral Activity

In the context of antiviral properties, compounds with similar structures have been tested against various viruses. For instance, certain pyrazole derivatives inhibited HSV replication in Vero cells with an impressive efficacy of up to 91% at specific concentrations (50 μM) while maintaining low cytotoxicity (CC50 600 μM) . This indicates that this compound may also possess antiviral potential.

Antibacterial Activity

The antibacterial activity of related compounds has been documented, showing effectiveness against pathogenic bacteria. For example, a benzothioate derivative exhibited good antibacterial activity compared to standard treatments like chloramphenicol . While specific data on the antibacterial efficacy of the compound is limited, its structural similarity suggests potential activity.

Case Studies

Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of various pyrazolo derivatives on human cancer cell lines. The results indicated that compounds with similar substituents to this compound showed promising results with IC50 values under 50 μM against breast and colon cancer cells.

Case Study 2: Antiviral Screening
In another investigation focused on antiviral activities against HSV and other viruses, derivatives were synthesized and tested for their inhibitory effects. The results highlighted significant antiviral activities at low concentrations with minimal cytotoxic effects.

Data Tables

Activity TypeCell Line/PathogenIC50 Value (μM)Reference
AntitumorHCT116 (Colon Carcinoma)6.2
AntitumorT47D (Breast Cancer)27.3
AntiviralHSV in Vero Cells50
AntibacterialVarious PathogensNot specified

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?

  • Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with condensation of substituted pyrazole precursors and subsequent functionalization. Key steps include:
  • Step 1 : Formation of the pyrazolo[4,3-c]pyridine core via cyclization under reflux in ethanol or DMF at 80–100°C .
  • Step 2 : Introduction of the 2-chlorophenylmethyl and 4-fluorophenylmethyl groups using alkylation reagents (e.g., benzyl bromides) in the presence of a base like K2_2CO3_3 .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
  • Critical Parameters : Strict control of temperature (±2°C) and anhydrous conditions to avoid side reactions.

Q. How can the crystal structure of this compound be determined to validate its molecular configuration?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) is the gold standard.
  • Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 296 K .
  • Refinement : Employ SHELXL for structure solution and refinement, ensuring R-factor < 0.05 .
  • Validation : Cross-check with ORTEP-3 for 3D visualization and WinGX for crystallographic data management .

Advanced Research Questions

Q. How can contradictory reports on this compound’s biological activity (e.g., PDE inhibition vs. kinase selectivity) be resolved experimentally?

  • Methodological Answer :
  • Comparative Assays : Conduct parallel enzymatic assays (e.g., PDE4B vs. PDE5A isoforms) under standardized buffer conditions (pH 7.4, 25°C) to quantify IC50_{50} values .
  • Off-Target Screening : Use a kinase profiling panel (e.g., Eurofins KinaseScan™) to assess selectivity .
  • Structural Analysis : Perform molecular docking (AutoDock Vina) to compare binding poses in PDE vs. kinase active sites, focusing on fluorophenyl-chlorophenyl interactions .

Q. What strategies are recommended to optimize this compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) for in vivo studies?

  • Methodological Answer :
  • Solubility Enhancement : Introduce polar substituents (e.g., hydroxyl or amine groups) on the phenyl rings while retaining the pyrazolo core. Use logP calculations (ChemAxon) to guide modifications .
  • Metabolic Stability :
  • In Vitro Assays : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS.
  • Structural Tweaks : Replace labile ester groups with amides or stabilize the 3-oxo moiety through methylation .

Q. How can discrepancies in catalytic efficiency during synthetic scale-up be systematically addressed?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply a factorial design to test variables:
FactorRange
Temperature70–110°C
Solvent PolarityEthanol (ε = 24.3) vs. DMF (ε = 36.7)
Catalyst Loading5–15 mol% Pd(OAc)2_2
Analyze results using ANOVA to identify statistically significant parameters .
  • Flow Chemistry : Transition from batch to continuous-flow reactors for improved heat/mass transfer, reducing side-product formation .

Data Contradiction Analysis

Q. How should conflicting reports about the role of fluorophenyl groups in target binding be investigated?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Compare binding thermodynamics of fluorophenyl-modified analogs vs. the parent compound.
  • SAR Studies : Synthesize derivatives with halogen substitutions (e.g., Cl, Br) at the 4-fluorophenyl position and assay activity .
  • Crystallographic Overlays : Superimpose X-ray structures of ligand-target complexes to identify steric/electronic effects of fluorine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.